2-Butoxy-4-(trifluoromethyl)phenol

Descripción

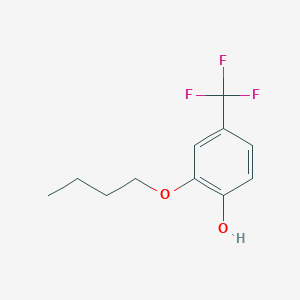

Structure

3D Structure

Propiedades

IUPAC Name |

2-butoxy-4-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3O2/c1-2-3-6-16-10-7-8(11(12,13)14)4-5-9(10)15/h4-5,7,15H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLDAEUQAFPHWQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC(=C1)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 2 Butoxy 4 Trifluoromethyl Phenol

Regioselective Synthesis of 2-Butoxy-4-(trifluoromethyl)phenol and its Precursors

The synthesis of this compound is strategically approached in two main stages. The first stage focuses on creating the key precursor, 4-(trifluoromethyl)phenol (B195918), by introducing a trifluoromethyl (-CF3) group at the para-position of the phenol (B47542) ring. The second stage involves the etherification of this precursor to add the butoxy group at the ortho-position relative to the hydroxyl group, which is position 2 in the final product nomenclature. Achieving high regioselectivity in both stages is critical for an efficient synthesis.

Trifluoromethylation Strategies for Phenolic and Aromatic Substrates

The introduction of a trifluoromethyl group into aromatic systems, particularly phenols, is a pivotal step in the synthesis of numerous pharmaceuticals and agrochemicals due to the unique properties this group imparts. mdpi.com The challenge lies in performing this transformation with high efficiency and regioselectivity. The hydroxyl group of phenol is an ortho, para-directing group, which can be leveraged to achieve the desired 4-substituted product.

Transition-metal catalysis offers powerful and versatile methods for forming carbon-trifluoromethyl (C-CF3) bonds. Copper, palladium, and nickel complexes have been extensively studied for the trifluoromethylation of aryl halides and related compounds. nih.gov More recently, methods for the direct C-H trifluoromethylation or the trifluoromethylation of phenol derivatives through C-O bond activation have been developed.

A notable approach is the nickel-mediated trifluoromethylation of phenol derivatives, which utilizes the abundant and inert C-O bond. nih.gov This method employs readily available trimethyl(trifluoromethyl)silane (TMSCF3) as the trifluoromethyl source. nih.gov Significant progress has also been made with copper-catalyzed reactions. These reactions often employ aryl halides or boronic acids as substrates, but direct trifluoromethylation of phenols has been achieved. nih.gov For instance, copper-catalyzed trifluoromethylation of aryl iodides with TMSCF3 can be achieved efficiently in the presence of a borate (B1201080) additive, which is thought to stabilize the trifluoromethyl anion. organic-chemistry.org

Table 1: Comparison of Metal-Catalyzed Trifluoromethylation Methods

| Catalyst System | CF3 Source | Substrate Type | Key Features |

|---|---|---|---|

| Nickel/PMe3 | TMSCF3 | Phenol Derivatives (via C-O activation) | Converts inert electrophiles; practical method. nih.gov |

| Copper/Ligand | Togni's Reagent | Organotrifluoroborates | Proceeds under base-free conditions at room temperature. nih.gov |

| Copper | TMSCF3 / Borate | Aromatic Iodides | Borate additive suppresses decomposition of CF3 anion. organic-chemistry.org |

Beyond metal catalysis, nucleophilic and radical pathways provide alternative strategies for trifluoromethylation. core.ac.uk Nucleophilic methods typically involve a trifluoromethyl anion (CF3⁻) equivalent, with the Ruppert-Prakash reagent (TMSCF3) being the most prominent example. core.ac.ukacs.org The reaction of TMSCF3 with a suitable initiator generates a nucleophilic trifluoromethyl species that can attack an electrophilic aromatic substrate. acs.org

Radical trifluoromethylation has gained significant traction, particularly with the advent of photoredox catalysis. chemistryviews.org A method for the visible-light-promoted multiple trifluoromethylation of phenol derivatives uses trifluoromethyl iodide (CF3I) as the trifluoromethyl source. chemistryviews.org In this process, a photoexcited phenoxide intermediate undergoes single-electron transfer to CF3I, generating a trifluoromethyl radical that then adds to the aromatic ring. chemistryviews.org This method can introduce multiple CF3 groups under mild, room-temperature conditions. chemistryviews.org

Table 2: Overview of Nucleophilic and Radical Trifluoromethylation

| Method Type | Reagent Example | Mechanism | Conditions |

|---|---|---|---|

| Nucleophilic | TMSCF3 (Ruppert-Prakash) | Generation of a CF3⁻ equivalent for nucleophilic attack. core.ac.uk | Requires an initiator (e.g., fluoride (B91410) source). acs.org |

| Radical | CF3I / Photoredox Catalyst | Single-electron transfer to generate CF3• radical. chemistryviews.org | Visible light, base (e.g., Cs2CO3), room temperature. chemistryviews.org |

Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, presents a novel and sustainable approach in synthetic chemistry. While direct C-H trifluoromethylation of phenols via mechanochemistry is less common, methods have been developed for the synthesis of aryl trifluoromethyl ethers (Ar-O-CF3). nih.govresearchgate.net

One such protocol involves the selective substitution of an aromatic amino group with a trifluoromethoxy (-OCF3) group using a pyrylium (B1242799) tetrafluoroborate (B81430) reagent. nih.govacs.org This one-pot mechanochemical procedure is highly efficient and avoids the need for bulk solvents, often leading to higher yields in shorter reaction times compared to solution-based methods. acs.org Although this method synthesizes an ether linkage to the CF3 group rather than a direct C-CF3 bond as in this compound, it highlights an advanced and green methodology for creating related trifluoromethylated aromatic compounds. researchgate.netacs.org

Etherification Pathways for Incorporating the Butoxy Moiety

Once the precursor 4-(trifluoromethyl)phenol is synthesized, the final step is the introduction of the butoxy group onto the phenolic oxygen. This is a classic O-alkylation reaction.

The Williamson ether synthesis and its variations are the most common methods for the O-alkylation of phenols. mdpi.com The process generally involves two steps: first, the deprotonation of the phenolic hydroxyl group with a suitable base to form a more nucleophilic phenoxide anion, and second, the reaction of this phenoxide with an alkylating agent.

For the synthesis of this compound from 4-(trifluoromethyl)phenol, the reaction would proceed as follows:

Deprotonation: 4-(trifluoromethyl)phenol is treated with a base such as sodium hydride (NaH), potassium carbonate (K2CO3), or sodium hydroxide (B78521) (NaOH) to generate the corresponding sodium or potassium phenoxide.

Nucleophilic Substitution: The resulting phenoxide anion is then reacted with a butylating agent, typically an n-butyl halide like n-butyl bromide or n-butyl iodide. The phenoxide acts as a nucleophile, displacing the halide in an SN2 reaction to form the desired aryl ether.

The choice of solvent (e.g., acetone, DMF, acetonitrile) and temperature can influence the reaction rate and yield. While O-alkylation is generally favored, C-alkylation at the ortho position can sometimes occur as a side reaction, although it is less common under standard Williamson conditions. The use of heterogeneous catalysts, such as zeolites, has also been explored for the selective alkylation of phenols, offering advantages in terms of catalyst recyclability and process efficiency. rsc.orgresearchgate.net

Table 3: Reagents for O-Alkylation of Phenols

| Component | Examples | Role in Reaction |

|---|---|---|

| Phenolic Substrate | 4-(Trifluoromethyl)phenol | Source of the aromatic core and hydroxyl group. |

| Base | K2CO3, NaOH, NaH | Deprotonates the phenol to form the nucleophilic phenoxide. |

| Alkylating Agent | n-Butyl bromide, n-Butyl iodide, Dibutyl sulfate | Provides the butyl group for the ether linkage. |

Selective Introduction of Alkoxy Groups onto Aromatic Rings

The selective introduction of an alkoxy group, such as a butoxy group, onto a phenol bearing a trifluoromethyl substituent is a critical step in the synthesis of this compound. The Williamson ether synthesis is a common method employed for this transformation. This reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction with an alkyl halide, in this case, a butyl halide.

The regioselectivity of the alkoxylation is crucial. To synthesize this compound, the starting material would typically be 4-(trifluoromethyl)benzene-1,2-diol (B1340158) (4-(trifluoromethyl)catechol). The selective alkylation of one of the hydroxyl groups can be challenging. The relative acidity of the two hydroxyl groups, influenced by the electron-withdrawing trifluoromethyl group, can play a role in selective deprotonation and subsequent alkylation.

Alternatively, a copper-catalyzed reaction can be employed for the synthesis of alkoxyphenols. For instance, a process for preparing alkoxyphenols involves reacting a phenol halide with an alcoholate in the presence of a copper halide catalyst. google.com This method could be adapted for the synthesis of this compound by starting with a suitably substituted halogenated phenol.

A general method for the synthesis of 4-butoxyphenol (B117773) involves the reaction of hydroquinone (B1673460) with butyl bromide. google.com While this does not produce the target molecule directly, the principles of the reaction, which involves the alkylation of a hydroxyl group on a substituted phenol, are applicable.

Table 1: Comparison of Methods for Selective Alkoxylation

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Williamson Ether Synthesis | Phenol, Base (e.g., NaH, K2CO3), Butyl Halide (e.g., Butyl Bromide) | Varies depending on reagents | Well-established, versatile | Can lead to a mixture of products if multiple hydroxyl groups are present |

| Copper-Catalyzed Alkoxylation | Phenol Halide, Alcoholate (e.g., Sodium Butoxide), Copper Halide Catalyst | Elevated temperatures | Good yields, can be used with a variety of substrates | Requires a catalyst, which may need to be removed from the final product |

Multi-Step Synthesis from Diverse Starting Materials

The synthesis of this compound can be achieved through various multi-step synthetic routes starting from readily available precursors.

A synthetic strategy for preparing substituted phenols involves the diazotization of a corresponding aniline (B41778) derivative. epo.org In the context of this compound, this would theoretically involve a starting material such as 2-Butoxy-4-(trifluoromethyl)aniline. This aniline would be treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid) to form a diazonium salt. The diazonium group can then be displaced by a hydroxyl group through hydrolysis, typically by heating the aqueous solution of the diazonium salt.

However, the synthesis of the required 2-Butoxy-4-(trifluoromethyl)aniline precursor can be complex. The trifluoromethyl group is a deactivating, meta-directing group, which can make the introduction of other substituents in the desired positions challenging. epo.org For example, the nitration of trifluoromethylbenzene, a potential step in the synthesis of a trifluoromethyl-substituted aniline, would primarily yield the meta-nitro product, not the para-nitro isomer required for the synthesis of a 4-(trifluoromethyl)aniline (B29031) derivative. epo.org

Despite these challenges, multi-step syntheses starting from highly functionalized anilines are utilized in organic synthesis. For example, a two-step synthesis of 2,4,6-tris(trifluoromethyl)aniline (B44841) has been reported, which proceeds through the deprotonation and iodination of 1,3,5-tris(trifluoromethyl)benzene, followed by a copper-catalyzed amination. researchgate.net This demonstrates that with the appropriate synthetic design, complex substituted anilines can be prepared and potentially converted to the corresponding phenols.

A more common and often more direct approach to the synthesis of this compound involves the sequential functionalization of an aryl halide. A plausible synthetic route could start with a dihalogenated aromatic compound containing a trifluoromethyl group, such as 1,2-dichloro-4-(trifluoromethyl)benzene or 1,2-dibromo-4-(trifluoromethyl)benzene.

One of the halogen atoms can be selectively substituted with a butoxy group through a nucleophilic aromatic substitution reaction with sodium butoxide, often in the presence of a copper catalyst. google.com The remaining halogen can then be converted to a hydroxyl group. This can be achieved through various methods, including nucleophilic substitution with a hydroxide source under forcing conditions or through a metal-halogen exchange followed by reaction with an oxygen electrophile.

An alternative strategy involves starting with a trifluoromethyl-substituted halobenzene. For example, 4-chloro-3-nitrotoluene (B146361) can be a precursor. The nitro group can be reduced to an amine, which is then diazotized and converted to a hydroxyl group. The chlorine atom can be substituted with a butoxy group. The sequence of these steps would be crucial to ensure the correct regiochemistry.

A patented process for preparing trifluoromethylphenols involves reacting a trifluoromethylhalobenzene with sodium benzylate to form a trifluoromethylphenyl benzyl (B1604629) ether, which is then converted to the trifluoromethylphenol via hydrogenolysis. epo.orggoogle.com This methodology could be adapted by using a butoxy-substituted sodium benzylate or by introducing the butoxy group at a different stage of the synthesis.

Table 2: Key Reactions in the Sequential Functionalization of Aryl Halides

| Reaction Type | Starting Material Example | Reagents | Product Type |

| Nucleophilic Aromatic Substitution (Alkoxylation) | 1,2-Dichloro-4-(trifluoromethyl)benzene | Sodium Butoxide, Copper Catalyst | 2-Butoxy-1-chloro-4-(trifluoromethyl)benzene |

| Nucleophilic Aromatic Substitution (Hydroxylation) | 2-Butoxy-1-chloro-4-(trifluoromethyl)benzene | Sodium Hydroxide | This compound |

| Ether Formation and Hydrogenolysis | 4-Trifluoromethylchlorobenzene | Sodium Benzylate, then H2/Pd-C | 4-Trifluoromethylphenol |

Chemical Reactivity and Derivatization Pathways of this compound

The chemical reactivity of this compound is governed by the interplay of its three functional groups: the phenolic hydroxyl group, the butoxy group, and the trifluoromethyl group, all attached to the aromatic ring.

The resulting phenoxide is a potent nucleophile and can participate in a variety of reactions, including:

Etherification: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) to form the corresponding ethers.

Esterification: Reaction with acyl chlorides or anhydrides to form phenyl esters.

Electrophilic aromatic substitution reactions on the benzene (B151609) ring of this compound are directed by the existing substituents. The hydroxyl and butoxy groups are both strong activating groups and ortho-, para-directors. byjus.comresearchgate.net The trifluoromethyl group is a strong deactivating group and a meta-director. epo.org

The positions on the aromatic ring available for substitution are C3, C5, and C6.

Position 6: This position is ortho to the hydroxyl group and meta to the trifluoromethyl group. It is strongly activated by the hydroxyl group.

Position 3: This position is ortho to the butoxy group and meta to the trifluoromethyl group. It is strongly activated by the butoxy group.

Position 5: This position is para to the butoxy group and ortho to the trifluoromethyl group. It is activated by the butoxy group but adjacent to the bulky trifluoromethyl group, which may introduce steric hindrance.

Given that the hydroxyl group is generally a stronger activating group than an alkoxy group, electrophilic substitution is most likely to occur at the position ortho to the hydroxyl group (C6). However, the position ortho to the butoxy group (C3) is also significantly activated. The outcome of a specific electrophilic substitution reaction will depend on the nature of the electrophile and the reaction conditions.

Common electrophilic aromatic substitution reactions include:

Nitration: Treatment with nitric acid can introduce a nitro group onto the ring. byjus.com Due to the activating nature of the hydroxyl and butoxy groups, dilute nitric acid might be sufficient.

Halogenation: Reaction with halogens (e.g., bromine in a non-polar solvent) can lead to the introduction of one or more halogen atoms. byjus.comresearchgate.net

Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid group.

Friedel-Crafts Alkylation and Acylation: These reactions are often not successful on strongly activated phenols as the Lewis acid catalyst can coordinate with the hydroxyl group.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Activating/Deactivating Groups | Predicted Reactivity |

| 3 | Ortho to -OBu (activating), Meta to -CF3 (deactivating) | Activated |

| 5 | Para to -OBu (activating), Ortho to -CF3 (deactivating) | Activated, but sterically hindered |

| 6 | Ortho to -OH (strongly activating), Meta to -CF3 (deactivating) | Strongly Activated (Major product expected here) |

Reactivity of the Phenolic Hydroxyl Group

Coupling and Condensation Reactions

While specific literature on the direct application of modern coupling and condensation reactions to this compound is not extensively documented, its structure suggests potential participation in several named reactions based on the reactivity of analogous phenolic compounds.

Potential Coupling Reactions:

Ullmann Condensation: The phenolic hydroxyl group of this compound can, in principle, undergo Ullmann condensation with aryl halides to form diaryl ethers. This classic copper-catalyzed reaction has seen significant advancements, with modern protocols often employing ligands to facilitate the coupling under milder conditions. nih.govorganic-chemistry.org For instance, the coupling of a phenol with an aryl iodide can be catalyzed by a CuI/ligand system. nih.gov The electron-withdrawing nature of the trifluoromethyl group might influence the nucleophilicity of the phenoxide, potentially requiring optimized reaction conditions.

Suzuki-Miyaura Coupling: Transformation of the phenolic hydroxyl group into a better leaving group, such as a triflate or tosylate, would render the aromatic ring susceptible to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. wikipedia.orgnih.govorganic-chemistry.orgnih.gov This powerful C-C bond-forming reaction would allow for the introduction of various aryl, heteroaryl, or vinyl substituents at the 2-position, offering a pathway to a diverse range of derivatives. The general scheme involves the reaction of the aryl triflate/tosylate with a boronic acid in the presence of a palladium catalyst and a base. wikipedia.org

Heck-Mizoroki Reaction: Similar to the Suzuki-Miyaura coupling, conversion of the phenol to an aryl triflate would enable its participation in the Heck-Mizoroki reaction. wikipedia.orgorganic-chemistry.orgbeilstein-journals.orgnih.govrsc.org This would involve the palladium-catalyzed coupling with an alkene, leading to the formation of a substituted alkene at the 2-position of the butoxy-4-(trifluoromethyl)phenyl scaffold.

Potential Condensation Reactions:

Dehydrative Condensation: The phenolic hydroxyl group could potentially participate in dehydrative condensation reactions. For example, boronic acid-catalyzed dehydrative condensation between carboxylic acids and amines is a known transformation. core.ac.uk While not a direct reaction of the phenol itself, derivatization of the phenol to an amino- or carboxyl-functionalized intermediate could allow for subsequent condensation reactions.

The following table summarizes potential coupling reactions for functionalized this compound:

| Coupling Reaction | Potential Substrate | Reagents and Conditions | Expected Product |

| Ullmann Condensation | This compound | Aryl Halide, Cu Catalyst, Ligand, Base | 2-(Aryloxy)-1-butoxy-4-(trifluoromethyl)benzene |

| Suzuki-Miyaura Coupling | 2-Butoxy-4-(trifluoromethyl)phenyl triflate | Arylboronic acid, Pd Catalyst, Base | 2-Aryl-1-butoxy-4-(trifluoromethyl)benzene |

| Heck-Mizoroki Reaction | 2-Butoxy-4-(trifluoromethyl)phenyl triflate | Alkene, Pd Catalyst, Base | 2-(Alkenyl)-1-butoxy-4-(trifluoromethyl)benzene |

Transformations Involving the Trifluoromethyl Group

The trifluoromethyl group is a key pharmacophore and its modification or influence on reactivity is of significant interest.

Modifications and Elaborations of the Trifluoromethyl Moiety

The trifluoromethyl group is generally stable; however, under certain conditions, it can undergo transformations. One notable reaction is hydrolysis. For instance, 4-(trifluoromethyl)phenol has been shown to undergo spontaneous hydrolysis in aqueous buffer at physiological pH to form 4-hydroxybenzoic acid via a quinone methide intermediate. nih.gov This suggests that under specific pH and temperature conditions, the trifluoromethyl group in this compound could potentially be hydrolyzed to a carboxylic acid group. This transformation would significantly alter the electronic and physical properties of the molecule, providing a route to carboxylic acid derivatives.

Defluorination reactions of trifluoromethylarenes are also known, although they often require harsh conditions or specific catalytic systems. These reactions can proceed through various intermediates and can lead to the formation of difluoro- or monofluoromethyl groups, or even complete removal of the fluorine atoms.

Influence of the Trifluoromethyl Group on Aromatic Reactivity

The trifluoromethyl group is a strong electron-withdrawing group, which has a profound influence on the reactivity of the aromatic ring.

Electrophilic Aromatic Substitution: The -CF3 group is deactivating and meta-directing for electrophilic aromatic substitution (EAS). youtube.com Therefore, in this compound, the strong activating and ortho-, para-directing effect of the hydroxyl group and the weaker activating and ortho-, para-directing effect of the butoxy group will compete with the deactivating and meta-directing effect of the trifluoromethyl group. The positions ortho to the hydroxyl and butoxy groups (positions 3 and 1) and para to the butoxy group (position 5) are activated. However, the position meta to the trifluoromethyl group (position 6) is also where the directing effects of the hydroxyl and butoxy groups converge. Therefore, electrophilic substitution is most likely to occur at the positions ortho to the hydroxyl and butoxy groups, with a potential for substitution at position 6, depending on the reaction conditions and the nature of the electrophile.

Nucleophilic Aromatic Substitution: The presence of the strongly electron-withdrawing trifluoromethyl group can activate the aromatic ring towards nucleophilic aromatic substitution (SNA_r), particularly at positions ortho and para to it. nih.govlibretexts.orgwalisongo.ac.idlibretexts.orgmasterorganicchemistry.com If the phenolic hydroxyl were converted to a good leaving group, or if another leaving group were present on the ring, the trifluoromethyl group at position 4 would activate the ring for nucleophilic attack. For example, if a halogen were introduced at the 2-position, its displacement by a nucleophile would be facilitated by the trifluoromethyl group.

Reactions at the Butoxy Ether Linkage

The butoxy ether linkage provides another site for chemical modification.

Cleavage and Rearrangement Studies of Alkyl Aryl Ethers

The cleavage of aryl alkyl ethers is a well-established transformation, typically achieved using strong acids like HBr or HI, or Lewis acids such as boron tribromide (BBr₃). core.ac.uknih.govresearchgate.netresearchgate.netorganic-chemistry.orgresearchgate.netchemistrysteps.comlibretexts.orgmasterorganicchemistry.comlibretexts.org

Acidic Cleavage: Treatment of this compound with a strong acid like HBr or HI would be expected to cleave the ether bond. chemistrysteps.comlibretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. In the case of an alkyl aryl ether, the cleavage typically yields a phenol and an alkyl halide because the aromatic C-O bond is stronger and the sp²-hybridized carbon is less susceptible to nucleophilic attack. libretexts.orglibretexts.org Thus, the expected products would be 4-(trifluoromethyl)catechol (after cleavage of the butoxy group) and butyl bromide or iodide.

Lewis Acid Cleavage: Boron tribromide (BBr₃) is a particularly effective reagent for the cleavage of aryl ethers, often under milder conditions than strong mineral acids. core.ac.uknih.govresearchgate.netresearchgate.net The reaction mechanism involves coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of a bromide ion on the alkyl group. One equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether, and similar reactivity would be expected with the butoxy group. core.ac.uknih.govresearchgate.net

The table below outlines the expected products from the cleavage of the butoxy ether linkage:

| Reagent | Reaction Conditions | Expected Products |

| HBr/HI | Reflux | 4-(Trifluoromethyl)catechol, Butyl bromide/iodide |

| BBr₃ | -78 °C to room temperature | 4-(Trifluoromethyl)catechol, Butyl bromide |

Derivatization of the Alkyl Chain for Further Functionalization

While direct derivatization of the n-butyl chain in this compound without affecting other functional groups presents a synthetic challenge, it is conceivable to introduce functionality onto the alkyl chain prior to the ether synthesis. For example, using a functionalized butyl halide (e.g., 4-bromobutan-1-ol, protected as a silyl (B83357) ether) in the Williamson ether synthesis with 4-(trifluoromethyl)resorcinol would result in an ether with a terminal functional group on the alkyl chain. This terminal group could then be further elaborated.

Alternatively, radical-mediated C-H functionalization of the butoxy group could be explored, although achieving high selectivity at a specific position on the butyl chain would be challenging.

Despite a comprehensive search of scientific literature, no specific studies or detailed data could be found regarding the catalytic applications of this compound as either a substrate or a ligand. The available research focuses on related compounds or broader classes of phenolic and trifluoromethyl-containing molecules, without specific mention of the catalytic behavior of this compound.

Therefore, the section on "Catalytic Reactions Utilizing this compound as a Substrate or Ligand Component" cannot be provided at this time due to the absence of published research findings.

Detailed Spectroscopic and Structural Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the mapping of the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Butoxy-4-(trifluoromethyl)phenol is predicted to exhibit distinct signals corresponding to the aromatic protons and the protons of the butoxy group. The aromatic region would likely show three signals. A doublet for the proton at C3, a doublet of doublets for the proton at C5, and a doublet for the proton at C6, with coupling constants characteristic of ortho and meta relationships. The butoxy group would present four sets of signals: a triplet for the terminal methyl group (CH₃), a sextet for the adjacent methylene (B1212753) group (CH₂), a quintet for the next methylene group (CH₂), and a triplet for the methylene group attached to the phenolic oxygen (OCH₂). The chemical shifts of these protons are influenced by the electronic effects of the hydroxyl, butoxy, and trifluoromethyl substituents.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, ten distinct signals are expected. The trifluoromethyl group (CF₃) will appear as a quartet due to coupling with the three fluorine atoms. The chemical shift of this carbon is significantly influenced by the attached fluorine atoms. The aromatic carbons will show six distinct signals. The carbon bearing the hydroxyl group (C1) and the carbon with the butoxy group (C2) will be shifted downfield due to the deshielding effect of the oxygen atoms. The carbon attached to the trifluoromethyl group (C4) will also be significantly shifted and will show a quartet splitting. The remaining aromatic carbons (C3, C5, C6) will have chemical shifts determined by the combined electronic effects of the substituents. The four carbons of the butoxy group will also give rise to separate signals. rsc.orgacs.org

Predicted ¹H and ¹³C NMR Data for this compound:

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| OH | 5.0 - 6.0 (broad singlet) | - |

| H3 | ~6.9 (d) | ~115 |

| H5 | ~7.2 (dd) | ~118 |

| H6 | ~7.4 (d) | ~125 |

| O-CH₂ | ~4.0 (t) | ~69 |

| CH₂ | ~1.8 (quintet) | ~31 |

| CH₂ | ~1.5 (sextet) | ~19 |

| CH₃ | ~0.9 (t) | ~14 |

| C1-OH | - | ~155 |

| C2-OBu | - | ~148 |

| C4-CF₃ | - | ~124 (q) |

| CF₃ | - | ~124 (q) |

Note: These are predicted values based on analogous compounds and may vary depending on the solvent and experimental conditions.

¹⁹F NMR is a highly sensitive technique specifically for observing fluorine atoms. nih.gov For this compound, the ¹⁹F NMR spectrum is expected to show a single sharp signal, a singlet, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. rsc.orgnih.gov The chemical shift of this signal is characteristic of trifluoromethyl groups attached to an aromatic ring and typically appears in the range of -60 to -65 ppm relative to a standard like CFCl₃. rsc.org This technique is particularly useful for confirming the presence and electronic environment of the fluorine-containing moiety within the molecule.

While 1D NMR provides information about the chemical environment of individual nuclei, 2D NMR techniques are essential for establishing the connectivity between atoms. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons in the butoxy chain (e.g., O-CH₂ with the next CH₂, and so on). It would also show correlations between the aromatic protons, helping to definitively assign their positions on the ring based on their coupling patterns (ortho and meta couplings). libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in an HSQC spectrum connects a proton signal to the signal of the carbon it is attached to. This is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the triplet at ~4.0 ppm in the ¹H spectrum would correlate with the carbon signal at ~69 ppm in the ¹³C spectrum, confirming the assignment of the O-CH₂ group. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for piecing together the entire molecular structure by connecting different fragments. For example, it would show a correlation between the protons of the O-CH₂ group and the C2 carbon of the aromatic ring, confirming the attachment of the butoxy group to the ring. It would also show correlations between the aromatic protons and the carbon of the trifluoromethyl group, solidifying the substitution pattern of the benzene (B151609) ring. researchgate.net

Vibrational Spectroscopy (FT-IR and FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the vibrational modes of molecules. These techniques are excellent for identifying the functional groups present in a compound. researchgate.net

The FT-IR and FT-Raman spectra of this compound would display characteristic bands corresponding to its various functional groups.

Characteristic Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| O-H (Phenol) | Stretching | 3200-3600 | Strong, Broad | Weak |

| C-H (Aromatic) | Stretching | 3000-3100 | Medium | Strong |

| C-H (Aliphatic) | Stretching | 2850-3000 | Strong | Strong |

| C=C (Aromatic) | Stretching | 1450-1600 | Medium-Strong | Strong |

| C-O (Phenol) | Stretching | 1200-1260 | Strong | Medium |

| C-O (Ether) | Stretching | 1000-1150 | Strong | Medium |

| C-F (CF₃) | Stretching | 1100-1350 | Very Strong | Medium-Weak |

The definitive structural confirmation of this compound is achieved by integrating the data from all spectroscopic methods. The presence of the hydroxyl, butoxy, and trifluoromethyl groups is initially suggested by the FT-IR and FT-Raman spectra. researchgate.net NMR spectroscopy then provides the precise arrangement of these groups. ¹H and ¹³C NMR confirm the number and types of protons and carbons, while ¹⁹F NMR verifies the trifluoromethyl group. Finally, 2D NMR experiments (COSY, HSQC, and HMBC) act as the ultimate arbiter, unequivocally establishing the atom-to-atom connectivity and confirming the substitution pattern on the aromatic ring. This multi-technique approach leaves no ambiguity in the final structural determination.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis in Research

Mass spectrometry is an indispensable analytical technique in chemical research, providing critical information about the molecular weight and structural features of a compound. For this compound, with a molecular formula of C11H13F3O2, the nominal molecular weight is 234.22 g/mol . bldpharm.comchemicalbook.com This technique is pivotal for confirming the identity of a synthesized compound and for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the elemental composition of a molecule with high accuracy. Unlike nominal mass spectrometry, which provides the integer mass of a molecule, HRMS can measure mass-to-charge ratios to several decimal places. This precision allows for the calculation of a unique elemental formula.

For this compound, the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁹F, and ¹⁶O). The ability of HRMS to provide highly accurate mass measurements is crucial for differentiating between compounds with the same nominal mass but different elemental compositions. While a specific HRMS dataset for this compound is not publicly available, the table below illustrates how HRMS data for a related compound, 2,4-bis(trifluoromethyl)phenol, is presented.

| Parameter | Value | Reference |

| Compound | 2,4-Bis(trifluoromethyl)phenol | |

| Molecular Formula | C8H4F6O | nih.gov |

| Theoretical Exact Mass | 230.01663 g/mol | nih.gov |

| Instrument | GC-MS | nih.gov |

| Ionization Mode | Electron Ionization (EI) |

This table presents data for a related compound to illustrate the principles of HRMS, as specific data for this compound is not available.

Fragmentation Pattern Analysis for Structural Confirmation

In addition to determining the molecular weight, mass spectrometry can be used to confirm the structure of a molecule by analyzing its fragmentation pattern. When a molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is often unique to the molecule's structure and can be used as a molecular fingerprint.

For this compound, the fragmentation pattern would be expected to show characteristic losses corresponding to its functional groups. For instance, cleavage of the butyl group from the ether linkage is a likely fragmentation pathway. The trifluoromethyl group (-CF3) is also a prominent feature that would yield characteristic ions. While a specific mass spectrum for this compound is not available, analysis of related structures such as 4-(trifluoromethyl)phenol (B195918) and 2-butoxyethanol (B58217) can provide insights into expected fragmentation.

| Compound | Key Fragments (m/z) | Interpretation | Reference |

| 4-(Trifluoromethyl)phenol | 162 [M]+, 143, 115 | Molecular ion, loss of F, loss of CO | drugbank.com |

| 2-Butoxyethanol | 118 [M]+, 87, 57, 45 | Molecular ion, loss of C2H5O, Butyl cation, C2H5O+ | nist.gov |

This table shows fragmentation data for related compounds to illustrate the principles of fragmentation pattern analysis.

X-ray Crystallography for Solid-State Structural Determination

Determination of Bond Lengths, Bond Angles, and Torsion Angles

Should single crystals of this compound be obtained, X-ray diffraction analysis would yield a detailed picture of its molecular geometry. The data would include precise measurements of the lengths of all covalent bonds (e.g., C-C, C-O, C-F) and the angles between them. Torsion angles, which describe the rotation around single bonds, would reveal the conformation of the butoxy chain and the orientation of the trifluoromethyl group relative to the phenol (B47542) ring.

For example, studies on related Schiff base compounds containing a trifluoromethylphenyl group have reported C=N bond lengths around 1.27 Å and C-O bond lengths of approximately 1.34 Å. bldpharm.com The dihedral angle between the phenyl rings in these structures can vary, indicating conformational flexibility. bldpharm.com

| Parameter | Typical Value (for related phenols) | Significance |

| C-O (phenol) bond length | ~1.36 Å | Indicates the bond order between single and double bond character. |

| C-C (aromatic) bond length | ~1.39 Å | Confirms the aromaticity of the phenyl ring. |

| C-F bond length | ~1.33 Å | Characteristic of the trifluoromethyl group. |

| C-O-C bond angle (ether) | ~118° | Reflects the geometry of the ether linkage. |

This table provides typical bond length and angle values from related phenolic structures to illustrate the data obtained from X-ray crystallography.

Analysis of Intermolecular Interactions and Crystal Packing

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules interact with each other in the solid state. These intermolecular interactions, such as hydrogen bonding and van der Waals forces, govern the crystal packing and influence the physical properties of the material.

For this compound, the phenolic hydroxyl group is a potential hydrogen bond donor, and the oxygen of the butoxy group could act as a hydrogen bond acceptor. The trifluoromethyl group can also participate in weaker interactions. The analysis of the crystal packing would describe how these interactions lead to the formation of a stable, three-dimensional lattice. Studies on similar molecules have shown that intramolecular O-H···N hydrogen bonds and intermolecular C-H···O interactions can be significant in dictating the crystal structure. bldpharm.com

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating mixtures and are widely used to assess the purity of a synthesized compound and to monitor the progress of a chemical reaction. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed for these purposes.

For a compound like this compound, a reversed-phase HPLC method would likely be developed for purity analysis. In this setup, a nonpolar stationary phase is used with a polar mobile phase. The retention time of the compound would be a key identifier. By integrating the area of the peak corresponding to the product and any impurity peaks, the purity of the sample can be accurately determined. HPLC methods have been successfully developed for the analysis of other alkylphenols in various matrices. orgsyn.org

Gas chromatography, often coupled with a mass spectrometer (GC-MS), is another powerful tool. The volatility of many phenolic compounds allows for their analysis by GC. For less volatile or polar phenols, derivatization may be employed to improve their chromatographic properties. sigmaaldrich.com A GC method for this compound would provide information on its retention time and, when coupled with MS, would simultaneously confirm its identity. Such methods are routinely used for the analysis of related compounds like 2-butoxyethanol and various phenols. sigmaaldrich.comnist.gov

| Technique | Application | Typical Conditions |

| HPLC | Purity assessment | Reversed-phase C18 column, mobile phase of acetonitrile (B52724)/water gradient, UV detection. |

| GC-MS | Purity assessment and identification | Capillary column (e.g., DB-5ms), temperature programming, electron ionization (EI) mass spectrometric detection. sigmaaldrich.com |

This table outlines the typical applications and conditions for chromatographic analysis of phenolic compounds.

Detailed Spectroscopic and Structural Characterization Methodologies for this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no publicly available research detailing the specific methodologies for the spectroscopic and structural characterization of the chemical compound This compound . While general analytical techniques for phenolic compounds are well-established, specific methods and research findings for this particular molecule have not been published in the accessible domain.

This lack of specific data prevents a detailed discussion and the creation of data tables as requested in the outline for the following sections:

Chiral Chromatography for Enantiomeric Purity Evaluation (if applicable to derivatives)

Therefore, in strict adherence to the instruction to focus solely on "this compound" and not to introduce information outside the explicit scope, the subsequent detailed article sections cannot be generated.

General Principles of Phenol Analysis

For context, the analysis of phenolic compounds, a class to which this compound belongs, typically employs Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography (GC) is often used for the analysis of volatile and thermally stable phenols. To enhance volatility and improve peak shape, phenols are frequently derivatized prior to analysis. nih.gov Common derivatization techniques include silylation. nih.gov The separation is achieved on a capillary column, and detection is commonly performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). matec-conferences.orgnih.gov GC-MS is particularly powerful as it provides structural information based on the mass spectrum of the analyte, aiding in its identification. nih.govepo.org

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating a wide range of phenolic compounds, including those that are less volatile or thermally labile. nih.govnih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used, employing a nonpolar stationary phase and a polar mobile phase, often a mixture of water with acetonitrile or methanol. nih.govsigmaaldrich.com Detection is typically achieved using a Diode Array Detector (DAD) or a fluorescence detector, the latter offering high sensitivity for naturally fluorescent phenols or those derivatized with a fluorescent tag. matec-conferences.orggoogle.com HPLC coupled with Mass Spectrometry (HPLC-MS) is also a powerful tool for the identification and quantification of phenolic compounds. sigmaaldrich.com

Chiral Chromatography would be applicable if this compound were chiral or if it were used to synthesize chiral derivatives. As the parent molecule itself is not chiral, this technique would primarily be relevant for the analysis of its chiral derivatives. Chiral stationary phases (CSPs) are used in both GC and HPLC to separate enantiomers. The choice of the chiral selector depends on the specific structure of the analyte.

Without specific research on this compound, any further discussion on analytical parameters such as column types, mobile phases, temperature programs, or retention times would be speculative and fall outside the strict constraints of this article.

Theoretical and Computational Chemistry Investigations of 2 Butoxy 4 Trifluoromethyl Phenol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These methods serve as the foundation for analyzing a molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of molecules. researchgate.netkarazin.ua It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems, including substituted phenols. researchgate.netscispace.comresearchgate.net The core idea of DFT is that the energy of a molecule can be determined from its electron density. A common approach involves using a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a basis set like 6-311G(d,p) or higher to accurately describe the molecular orbitals. researchgate.netnih.govresearchgate.netijaemr.com

Geometry optimization is a key application of DFT. This process involves calculating the molecular energy at various atomic arrangements until a true energy minimum on the potential energy surface is found. nih.gov This optimized geometry corresponds to the most stable conformation of the molecule in the gas phase. researchgate.net For 2-Butoxy-4-(trifluoromethyl)phenol, this would involve determining the precise bond lengths, bond angles, and dihedral angles that define the spatial relationship between the phenol (B47542) ring, the butoxy group, and the trifluoromethyl group.

Please note: The following table contains illustrative data, as specific published computational results for this compound were not available. The values are representative of those expected for a molecule of this type based on studies of similar phenolic compounds. researchgate.netresearchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for this compound using DFT/B3LYP

| Parameter | Bond/Atoms | Bond Length (Å) | Bond Angle (°) |

| Bond Lengths | C-O (hydroxyl) | 1.358 | |

| O-H | 0.965 | ||

| C-O (butoxy) | 1.370 | ||

| O-C (butoxy) | 1.435 | ||

| C-C (ring avg.) | 1.395 | ||

| C-CF3 | 1.490 | ||

| C-F (avg.) | 1.345 | ||

| Bond Angles | C-O-H | 109.5 | |

| C-C-O (hydroxyl) | 120.5 | ||

| C-O-C (butoxy) | 118.0 | ||

| C-C-CF3 | 121.0 | ||

| F-C-F | 107.5 |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely directly on theoretical principles without the inclusion of experimental data. arxiv.org These methods solve the Schrödinger equation and are generally more computationally demanding than DFT but can offer higher accuracy, often referred to as "chemical accuracy" (typically within 1 kcal/mol of experimental values). arxiv.org

Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, such as CCSD(T). These high-level calculations are often used to benchmark the results obtained from more cost-effective DFT methods. For a molecule like this compound, ab initio calculations could provide a highly accurate determination of its electronic energy and properties, serving as a gold standard for validating the results from DFT geometry optimization and electronic structure analysis.

Analysis of Electronic Properties

Beyond the molecular geometry, computational methods can reveal a wealth of information about a molecule's electronic behavior, which governs its reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ijaemr.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. ijaemr.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability. nih.govajchem-a.com

A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.govajchem-a.com Conversely, a small energy gap indicates that a molecule is more polarizable and more chemically reactive. nih.gov For this compound, the electron-donating hydroxyl and butoxy groups would likely contribute significantly to the HOMO, which would be centered on the phenol ring. The electron-withdrawing trifluoromethyl group would lower the energy of the LUMO, which would likely have significant density on the part of the ring attached to it.

Please note: The following table contains illustrative data, as specific published computational results for this compound were not available. The values are representative of those expected for a molecule of this type based on similar computational studies. nih.govajchem-a.combsu.by

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.45 |

| LUMO Energy | -1.10 |

| Energy Gap (ΔE) | 5.35 |

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool used to predict the reactive behavior of a molecule. researchgate.net It illustrates the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.govresearchgate.net MEP surfaces are color-coded, where red typically indicates regions of the most negative electrostatic potential (high electron density), and blue indicates regions of the most positive electrostatic potential (electron deficiency). researchgate.net

For this compound, an MEP analysis is expected to show:

Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the hydroxyl and butoxy groups due to their high electronegativity and lone pairs of electrons. These are the most likely sites for electrophilic attack.

Positive Potential (Blue): Located around the acidic hydrogen atom of the hydroxyl group, making it a prime site for nucleophilic attack or hydrogen bonding. The region around the highly electronegative fluorine atoms of the trifluoromethyl group may also exhibit positive potential on the hydrogens of the butoxy chain.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, going beyond the simple Lewis structure. wikipedia.orgnih.gov It analyzes the delocalization of electron density from filled "donor" orbitals (bonds or lone pairs) to empty "acceptor" orbitals (antibonding or Rydberg orbitals). wikipedia.orgwisc.edu This delocalization, or hyperconjugation, stabilizes the molecule.

The strength of these interactions is quantified by the second-order perturbation energy, E(2). researchgate.net A higher E(2) value indicates a stronger interaction and greater stabilization. In this compound, significant NBO interactions would be expected between the lone pair (LP) orbitals of the oxygen atoms and the antibonding π* orbitals of the aromatic ring, as well as interactions involving the σ and σ* orbitals of the C-C, C-H, and C-F bonds.

Please note: The following table contains illustrative data, as specific published computational results for this compound were not available. The values are representative of interactions expected for a molecule of this type. researchgate.netresearchgate.net

Table 3: Illustrative NBO Analysis of Intramolecular Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (O1) hydroxyl | π* (C2-C3) | 25.5 | Lone Pair → π* delocalization |

| LP (O2) butoxy | π* (C1-C6) | 20.1 | Lone Pair → π* delocalization |

| π (C3-C4) | π* (C5-C6) | 18.8 | π → π* delocalization |

| σ (C-H) butoxy | σ* (C-C) butoxy | 5.2 | σ → σ* hyperconjugation |

| σ (C-C) ring | σ* (C-CF3) | 2.5 | σ → σ* hyperconjugation |

Computational Spectroscopy for Predicting and Interpreting Experimental Data

Computational spectroscopy has emerged as a powerful tool for the analysis of molecular structures and properties. By simulating various types of spectra, researchers can gain detailed insights that complement and help interpret experimental findings. For this compound, computational methods are crucial for understanding its vibrational and electronic properties.

Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular geometries and vibrational frequencies. karazin.ua For molecules like this compound, methods such as B3LYP with basis sets like 6-311+G(d,p) are employed to optimize the molecular structure and calculate harmonic vibrational frequencies. karazin.ua These calculated frequencies can then be used to simulate the Infrared (IR) and Raman spectra.

To enhance the agreement between theoretical and experimental spectra, calculated harmonic frequencies are often scaled using empirical scale factors. This process corrects for the approximations inherent in the computational methods and the neglect of anharmonicity. The resulting scaled theoretical spectra can then be compared with experimental Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra. A close match between the simulated and observed spectra validates the accuracy of the computed geometry and vibrational assignments. This combined experimental and theoretical approach allows for a detailed assignment of the observed spectral bands to specific vibrational modes of the molecule. researchgate.net

Similarly, computational methods are invaluable for predicting and interpreting Nuclear Magnetic Resonance (NMR) spectra. mdpi.com The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. DFT calculations can provide theoretical chemical shifts that, when compared with experimental data, aid in the complete and unambiguous assignment of resonances, especially for complex molecules where spectral overlap can be a challenge. mdpi.com

The electronic properties and UV-Vis absorption characteristics of this compound can be investigated using Time-Dependent Density Functional Theory (TD-DFT). nih.govresearchgate.net This method is used to calculate the energies of electronic transitions from the ground state to various excited states. researchgate.net These transitions, which involve the promotion of electrons from occupied to unoccupied molecular orbitals, are responsible for the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. libretexts.orgslideshare.net

The most significant electronic transitions typically occur from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net For aromatic compounds like this compound, these often involve π → π* and n → π* transitions. youtube.comuzh.chyoutube.com The π → π* transitions arise from the excitation of electrons in the pi-bonding orbitals of the benzene (B151609) ring, while n → π* transitions involve the promotion of non-bonding electrons, such as those on the oxygen atoms of the hydroxyl and butoxy groups, to antibonding π* orbitals. youtube.comuzh.ch

TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. researchgate.net By analyzing the molecular orbitals involved in these transitions, researchers can understand how different parts of the molecule, such as the butoxy group, the trifluoromethyl group, and the phenol ring, contribute to the electronic absorption spectrum. The results of these calculations are often compared with experimental UV-Vis spectra recorded in various solvents to assess the accuracy of the theoretical model. researchgate.net

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling provides a molecular-level understanding of chemical reactions that is often inaccessible through experimental means alone. By mapping out reaction pathways and characterizing the energetics of reactants, transition states, and products, theoretical chemistry offers deep insights into reaction mechanisms.

The elucidation of a reaction mechanism hinges on the identification and characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate and is a critical first-order saddle point on the potential energy surface. Computational methods, particularly DFT, are used to locate and optimize the geometry of these transient species. Frequency calculations are then performed to confirm the nature of the stationary point; a genuine transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

By mapping the Intrinsic Reaction Coordinate (IRC), which is the minimum energy path connecting the reactants to the products through the transition state, the entire reaction pathway can be visualized. This analysis confirms that the identified transition state correctly links the intended reactants and products. This approach is fundamental to understanding the step-by-step process of a chemical transformation.

Once the stationary points (reactants, transition states, and products) on the potential energy surface have been located and verified, their energies can be calculated with high accuracy. This allows for the construction of a reaction energy profile, which plots the energy of the system as a function of the reaction coordinate. The height of the energy barrier, known as the activation energy, is determined by the energy difference between the reactants and the transition state. This is a key parameter that governs the rate of the reaction.

Furthermore, computational chemistry can be used to calculate important thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy for all species involved in the reaction. nih.gov These calculations, which typically involve frequency analysis at a specific temperature and pressure, provide a more complete picture of the reaction's feasibility and spontaneity. By comparing the Gibbs free energies of different possible pathways, the most favorable reaction mechanism can be identified. These ab initio derived energetics can be used to inform microkinetic models for a more quantitative understanding of the catalytic system. researchgate.net

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure of a molecule, including the spatial arrangement of its atoms and functional groups, is critical to its chemical and physical properties. For a flexible molecule like this compound, which possesses a rotatable butoxy group, a thorough conformational analysis is essential.

Computational methods are employed to explore the potential energy surface of the molecule and identify its stable conformers. This is often achieved by systematically rotating the rotatable bonds (e.g., C-O and C-C bonds of the butoxy chain) and performing geometry optimizations at each step. The relative energies of the resulting conformers are then calculated to determine their populations at a given temperature according to the Boltzmann distribution. Studies on similar phenolic compounds have shown that numerous conformers can exist, with their relative stabilities dictated by a delicate balance of steric and electronic effects. researchgate.net

A key aspect of conformational analysis is the study of intramolecular interactions. In this compound, a significant intramolecular hydrogen bond can exist between the hydrogen atom of the phenolic hydroxyl group and the oxygen atom of the butoxy group. This interaction can significantly influence the preferred conformation of the molecule, locking the butoxy group into a specific orientation relative to the phenol ring. Natural Bond Orbital (NBO) analysis is a powerful computational tool used to investigate such interactions. NBO analysis can quantify the strength of the hydrogen bond by examining the delocalization of electron density from the lone pair of the oxygen atom to the antibonding orbital of the O-H bond.

Exploration of Non Biological Applications in Chemical Sciences

Utilization in Materials Science Research

In the field of materials science, the molecular structure of 2-Butoxy-4-(trifluoromethyl)phenol serves as a valuable building block for creating novel materials with tailored characteristics.

Substituted phenols are fundamental precursors in polymer chemistry, and this compound is no exception. The phenolic hydroxyl group provides a reactive site for polymerization reactions, enabling its incorporation into polymer backbones. For instance, its parent compound, 4-(trifluoromethyl)phenol (B195918), is noted for its use in the synthesis of polymers and monomers. sigmaaldrich.com The presence of the trifluoromethyl group can enhance the thermal stability, chemical resistance, and solubility of resulting polymers, while the flexible butoxy chain can be used to modify physical properties like the glass transition temperature and mechanical flexibility.

Research into biobased monomers, such as 2-methoxy-4-vinylphenol, has demonstrated the successful use of substituted phenols to create both thermoplastics and thermoset polymers. researchgate.netmdpi.com Analogously, this compound can be used as a monomer to synthesize specialty polyethers and polycarbonates through reactions like Williamson ether synthesis or phosgenation, respectively. These polymers are of interest in applications requiring high-performance materials.

The development of functional organic materials for optical and electronic applications often relies on molecules with precisely controlled electronic characteristics. The trifluoromethyl group is a potent electron-withdrawing substituent, which significantly influences the electron density of the aromatic ring. This modification, combined with the electron-donating nature of the butoxy group, allows for the fine-tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

Studies on other trifluoromethyl-containing organic molecules have shown their potential in creating materials for photonic devices. researchgate.net These compounds are investigated for their nonlinear optical properties, which are crucial for applications in optoelectronics. researchgate.net By incorporating this compound into larger conjugated systems, researchers can design materials with specific absorption and emission spectra, refractive indices, and charge-transport properties for use in organic light-emitting diodes (OLEDs), sensors, or other electronic components.

The molecular architecture of this compound is well-suited for the design of liquid crystals. A typical liquid crystal molecule consists of a rigid core and one or more flexible tails. In this compound, the trifluoromethyl-substituted phenyl ring provides the necessary rigidity, while the n-butoxy chain acts as a flexible alkyl tail. This combination of rigid and flexible segments is known to promote the formation of liquid crystalline phases (mesophases) over a specific temperature range.

Research on other phenolic compounds has demonstrated their utility as building blocks for liquid crystalline polymers. nih.gov By chemically modifying the hydroxyl group of this compound to link it to other rigid units, a wide variety of liquid crystal molecules can be synthesized. The trifluoromethyl group can enhance the dipole moment and thermal stability of the resulting materials, potentially leading to liquid crystals with improved performance characteristics for display technologies.

Application as a Scaffold in Agrochemical Research

The introduction of fluorine atoms into organic molecules is a widely used strategy in the development of pharmaceuticals and agrochemicals to enhance efficacy and metabolic stability. The trifluoromethyl group is particularly favored, making trifluoromethyl-substituted phenols valuable scaffolds in agrochemical research.

In the search for new herbicides, insecticides, and fungicides, this compound serves as a key intermediate or structural template. Patent literature describes the use of related trifluoromethyl-substituted phenols, such as 2-chloro-4-trifluoromethylphenol, as crucial intermediates in the synthesis of potent diphenyl ether herbicides. google.com These herbicides are assembled by coupling the substituted phenol (B47542) with another aromatic ring system. google.com

Following this established synthetic strategy, this compound can be utilized as a starting material. Its structure provides a foundation upon which chemists can build more complex molecules, adding different functional groups to target specific biological pathways in weeds or pests. This research remains primarily in the exploratory phase, focused on creating libraries of new compounds for screening.

Structure-Activity Relationship (SAR) studies are fundamental to the rational design of effective agrochemicals. These studies involve synthesizing a series of related compounds and evaluating how small structural modifications affect their biological activity. The this compound scaffold is an excellent platform for such research.

By systematically altering parts of the molecule—for instance, by varying the length or branching of the alkoxy chain (e.g., replacing butoxy with propoxy or isobutoxy), changing the position of the trifluoromethyl group, or introducing other substituents on the ring—researchers can probe the structural requirements for optimal activity. This process helps in identifying the key molecular features responsible for the desired effect, guiding the design of more potent and selective agrochemical candidates. The synthesis of various substituted phenates and their subsequent conversion into active products is a documented approach for discovering new herbicides. google.com

Research Findings Summary

| Application Area | Research Focus | Key Findings & Potential | Relevant Compounds Mentioned in Research |

| Advanced Polymers | Use as a monomer precursor. | The trifluoromethyl group can impart enhanced thermal and chemical stability, while the butoxy group modifies physical properties. sigmaaldrich.com | 4-(Trifluoromethyl)phenol, 2-Methoxy-4-vinylphenol sigmaaldrich.comresearchgate.netmdpi.com |

| Functional Materials | Tuning of optical and electronic properties. | The combination of electron-withdrawing (CF3) and electron-donating (O-Butyl) groups allows for fine-tuning of the electronic bandgap for optoelectronic applications. researchgate.net | 2-(3,5-bistrifluoromethylphenyl)-3-(4-methoxyphenyl)acrylonitrile researchgate.net |

| Liquid Crystals | Building block for liquid crystal molecules. | The structure provides the necessary rigid core (phenyl ring) and flexible tail (butoxy chain) required for forming liquid crystalline phases. nih.gov | 4-Hydroxybenzaldehyde derivatives nih.gov |

| Agrochemical Synthesis | Scaffold for novel agrochemical candidates. | Trifluoromethyl-substituted phenols are established intermediates for synthesizing diphenyl ether herbicides. google.com | 2-Chloro-4-trifluoromethylphenol google.com |

| SAR Studies | Identification of agrochemical targets. | Systematic modification of the scaffold helps in understanding how molecular structure relates to biological activity, optimizing for potency and selectivity. google.com | Various trifluoromethyl-substituted phenols google.com |

Intermediate for the Synthesis of Complex Chemical Entities

The unique combination of a bulky, electron-donating butoxy group and a strongly electron-withdrawing trifluoromethyl group on the aromatic ring of this compound makes it an intriguing candidate for the synthesis of complex molecules. The hydroxyl group provides a reactive site for a variety of chemical transformations, while the substituents can be expected to modulate the electronic properties, solubility, and stability of the resulting products.

Fluorescent probes and chemical sensors are sophisticated molecules designed to detect specific analytes or changes in their environment through a fluorescent signal. escholarship.orgnih.gov The core of such a sensor typically consists of a fluorophore (the light-emitting component) and a receptor (the analyte-binding component). mdpi.com The design of these molecules often involves the strategic use of substituted phenols to tune their optical and binding properties.

Although no specific fluorescent probes or chemical sensors derived directly from this compound have been documented in the available research, the structural components of this molecule suggest its potential utility in this field. The trifluoromethyl group (-CF3) is a particularly valuable substituent in the design of fluorescent dyes. Its strong electron-withdrawing nature can significantly influence the electronic structure of a fluorophore, often leading to desirable properties such as increased photostability and a shift in emission wavelengths. mdpi.com For instance, trifluoromethylated coumarins and rhodamines have been synthesized to create probes with enhanced brightness and resistance to photobleaching.

The butoxy group, on the other hand, can enhance the solubility of the probe in non-polar environments, such as cell membranes, and can influence the steric interactions of the molecule, which can be crucial for selective binding to a target analyte. The synthesis of such probes often begins with a phenol derivative that is subsequently elaborated into the final sensor molecule. rsc.org Therefore, this compound could theoretically serve as a starting material for creating novel sensors that combine the benefits of both the butoxy and trifluoromethyl groups.

Table 1: Examples of Functional Groups in Fluorescent Probe Design

| Functional Group | Typical Role in Fluorescent Probes |

| Trifluoromethyl (-CF3) | Enhances photostability, modulates electronic properties, can increase quantum yield. mdpi.com |

| Butoxy (-OC4H9) | Increases lipophilicity, improves solubility in non-polar media, can influence steric interactions. |

| Phenolic Hydroxyl (-OH) | Provides a reactive handle for attaching the fluorophore to other molecules or for creating the sensor's recognition site. |

Specialty chemicals are a class of products valued for their performance or function, rather than their composition. The introduction of fluorine atoms, and particularly the trifluoromethyl group, into organic molecules is a well-established strategy for creating specialty chemicals with enhanced properties such as increased thermal stability, chemical resistance, and specific biological activities. berkeley.edunih.gov

While there is no direct literature on specialty chemicals synthesized from this compound, its structure is analogous to other substituted phenols used as precursors in materials science and agrochemistry. The trifluoromethyl group is a key component in many pharmaceuticals and agrochemicals due to its ability to increase metabolic stability and membrane permeability. mdpi.com For example, the synthesis of various aryl trifluoromethyl ethers from substituted phenols is an active area of research for developing new materials and bioactive compounds. escholarship.orgacs.org

The butoxy group in this compound could impart properties such as improved processability or compatibility with polymeric matrices. The combination of these two groups could lead to the development of specialty polymers, liquid crystals, or other advanced materials with a unique balance of properties. The synthesis would likely involve the reaction of the phenolic hydroxyl group to incorporate the molecule into a larger structure.

Table 2: Potential Applications of Substituted Phenols in Specialty Chemicals

| Application Area | Role of Substituted Phenol Intermediate |

| Agrochemicals | Building block for herbicides and pesticides with enhanced stability and efficacy. |

| Pharmaceuticals | Precursor for drugs with improved metabolic profiles and bioactivity. mdpi.com |

| Polymers & Materials | Monomer for creating polymers with high thermal stability and specific optical properties. |

| Liquid Crystals | Component for designing molecules with specific mesophase behavior. |

Future Research Directions and Unexplored Avenues for 2 Butoxy 4 Trifluoromethyl Phenol

Development of More Sustainable and Greener Synthetic Routes

The traditional synthesis of 2-Butoxy-4-(trifluoromethyl)phenol likely involves multi-step processes that may utilize harsh reagents and generate significant waste. Future research should prioritize the development of more environmentally benign and efficient synthetic strategies.

Key areas for investigation include:

Greener Etherification Methods: Exploring alternatives to classical Williamson ether synthesis is crucial. This could involve the use of solid-liquid phase transfer catalysts like PEG400 under solvent-free conditions, which has been shown to be effective for the etherification of other phenols. tandfonline.com Another promising avenue is the use of earth-abundant metal catalysts, such as alkali metal species, for the transesterification of appropriate precursors with butanol. rsc.org

Electrochemical Synthesis: The electrochemical oxidation of hydroquinone (B1673460) derivatives in alcoholic media has been demonstrated as a selective method for producing alkoxy-substituted phenols. capes.gov.br Investigating similar electrochemical approaches for the butoxylation of 4-(trifluoromethyl)phenol (B195918) could offer a cleaner, reagent-minimalist route.

Photoredox Catalysis: The use of photoredox catalysis to forge C–O bonds is a rapidly advancing field. nih.govacs.org Developing a photoredox-catalyzed coupling of a suitable 4-(trifluoromethyl)phenol precursor with a butoxy radical source or vice-versa could provide a mild and highly selective synthetic pathway.

Biocatalytic Approaches: The enzymatic synthesis of phenolic compounds is a growing area of green chemistry. While challenging, exploring the potential of enzymes, such as peroxidases or laccases, to catalyze the specific butoxylation of a trifluoromethylated phenol (B47542) precursor could lead to highly sustainable and selective production methods. nih.gov

Sustainable Trifluoromethylation: Research into greener methods for introducing the trifluoromethyl group is ongoing. Electrochemical O-trifluoromethylation of phenols is an emerging technique that avoids harsh, traditional trifluoromethylating agents. researchgate.netchemrevlett.com

Exploration of Novel Reactivities and Transformation Pathways

The unique combination of functional groups in this compound opens up numerous possibilities for novel chemical transformations. Future research should aim to systematically explore the reactivity of each functional site and the interplay between them.

Potential areas of exploration include:

Reactions at the Butoxy Group: The α-CH2 group of the butoxy substituent is a potential site for functionalization. Studies on the reactivity of α-CH2 groups in aromatic esters with radicals suggest that this position could be a handle for further transformations. researchgate.net

Transformations of the Phenolic Hydroxyl Group: The hydroxyl group can be a site for various reactions beyond simple deprotonation. For instance, it can direct ortho-lithiation for the introduction of additional substituents or participate in palladium-catalyzed allylic etherification with partners like vinyl ethylene (B1197577) carbonate. frontiersin.org